molecular formula C10H10O3 B592930 Regiolone CAS No. 137494-04-3

Regiolone

Cat. No.: B592930
CAS No.: 137494-04-3
M. Wt: 178.187
InChI Key: ZXYYTDCENDYKBR-SSDOTTSWSA-N
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Description

Regiolone is a compound that is purified from the leaves of Juglans regia . It demonstrates phytotoxicity and can induce apoptosis in MCF-7 cells through the caspase-3 independent pathway .


Synthesis Analysis

The absolute configuration of this compound has been defined using a computational approach . Isosclerone is the dextrorotatory isomer, while this compound is the levorotatory isomer . The enantiomers are (S)(+)- 1 and ®(-)-1 .


Molecular Structure Analysis

The structure of this compound has been definitively defined using a computational approach . The structure of this compound and its enantiomer, Isosclerone, have been resolved .


Physical and Chemical Properties Analysis

This compound is a yellow powder . The optical rotation [α]D was computed at B3LYP/6-31G*//B3LYP/TZVP .

Scientific Research Applications

  • Structure and Isolation

    Regiolone, identified as 4,8-dihydroxy-1-tetralone, was isolated from the stem-bark of Juglans regia. The study detailed its structure, stereochemistry, and conformation, establishing its S absolute stereochemistry through spectral data and chemical transformation (Talapatra et al., 1988).

  • Extraction Techniques

    Research on the extraction of this compound from Carya cathayensis epicarps was conducted, identifying optimal conditions for its extraction, including temperature, solvent, and time, suggesting its potential for industrial production (Ding Zhi-en, 2011).

  • Associated Compounds

    In a study of the aquatic fungus Ophioceras venezuelense, this compound was found alongside new tetrahydropyran derivatives and an africane sesquiterpenoid. This research contributed to understanding the chemical diversity and potential biological activities of compounds produced by aquatic fungi (Reátegui et al., 2005).

  • Phytotoxicity and Enantioselective Separation

    A study investigated the phytotoxicity of 4,8-dihydroxy-1-tetralone (4,8-DHT) and its enantiomers, including this compound, on plant species. It found that at low concentrations, these compounds had a stimulating effect, while at high concentrations, they inhibited growth. The study highlighted the importance of chirality and concentration in the development of bioherbicides (Yang et al., 2016).

  • Agricultural Exploitation

    The impact of walnut husk washing waters, containing this compound, on horticultural species was examined. This study found that these waters could have a stimulating or inhibitory effect on plant growth, depending on the species and concentration. The presence of this compound was identified as a key factor, suggesting its potential use in agriculture (Ciniglia et al., 2012).

Biochemical Analysis

Biochemical Properties

Regiolone interacts with various enzymes, proteins, and other biomolecules. It has been suggested that this compound and similar compounds may act as hydroxyphenylpyruvate dioxygenase inhibitors . This interaction could potentially influence various biochemical reactions within the cell.

Cellular Effects

This compound has been observed to have phytotoxic effects against wheat coleoptiles and Sesame seedlings at millimolar concentrations . This suggests that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its potential role as a hydroxyphenylpyruvate dioxygenase inhibitor suggests that it may exert its effects at the molecular level by binding to this enzyme and inhibiting its activity . This could lead to changes in gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

Its phytotoxic effects suggest that it may have long-term effects on cellular function

Metabolic Pathways

Given its potential role as a hydroxyphenylpyruvate dioxygenase inhibitor, it may interact with this enzyme and potentially influence metabolic flux or metabolite levels .

Properties

IUPAC Name

(4R)-4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-3,7,11-12H,4-5H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYYTDCENDYKBR-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C1O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C2=C([C@@H]1O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137494-04-3
Record name Regiolone, (R)-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137494043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOSCLERONE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP52QT43RP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is Regiolone?

A1: this compound, also known as (R)-(−)-regiolone, is a naturally occurring organic compound classified as a naphthalenone pentaketide. It is found in various plant and fungal species and exhibits a range of biological activities, particularly phytotoxicity.

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol [].

Q3: How is this compound structurally characterized?

A3: this compound's structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, , , ]. Its absolute configuration as the (R)-enantiomer was confirmed through X-ray crystallography and circular dichroism (CD) studies [, ].

Q4: What natural sources is this compound found in?

A4: this compound has been isolated from several plant species, including Carya cathayensis (Chinese hickory) [], Juglans regia (common walnut) [, , ], and Juglans mandshurica (Manchurian walnut) [, ]. It has also been found in various fungal species, such as Botrytis fabae [], Ophioceras venezuelense [], Asteromyces cruciatus [], Hansfordia sp. [, ], Cytospora sp. [], Aspergillus sp. [], Geniculisynnema termiticola [], and a freshwater fungus belonging to the order Helotiales [].

Q5: Does this compound exhibit enantioselective phytotoxicity?

A5: Yes, research indicates that this compound exhibits enantioselective phytotoxicity. Studies comparing the effects of this compound and its enantiomer, (S)-(+)-isosclerone, on the germination and growth of various plant species showed that (S)-(+)-isosclerone was generally more toxic than this compound [].

Q6: What is known about the mechanism of action of this compound's phytotoxicity?

A6: While the exact mechanism of this compound's phytotoxic action remains to be fully elucidated, studies suggest that it may interfere with plant growth and development by affecting seed germination, seedling growth, and antioxidant enzyme activity [, ].

Q7: Are there any reported methods for the extraction and purification of this compound?

A8: Several methods have been reported for the extraction and purification of this compound from natural sources. These include hot-reflux extraction using ethanol as a solvent [], followed by various chromatographic techniques such as silica gel column chromatography, Sephadex LH-20 column chromatography, and High-Performance Liquid Chromatography (HPLC) [, , , ]. A recent study has also explored an integrated approach using homogenization-ultrasound-assisted extraction (UTH-UAE) followed by high-speed countercurrent chromatography (HSCCC) for the rapid preparative separation of this compound from Juglans mandshurica exocarp [].

Q8: Has this compound been found to have any other biological activities?

A10: Besides its phytotoxic effects, this compound has shown moderate antimicrobial activity in some studies []. Further research is needed to investigate its potential in other therapeutic areas.

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